molecular formula C25H23N3O3 B5627694 N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B5627694
M. Wt: 413.5 g/mol
InChI Key: IGKMHOKZCMSYHC-UHFFFAOYSA-N
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Description

N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with a methoxyphenethyl group and a naphthyl group, contributing to its diverse chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the pyridazinone derivative with 4-methoxyphenethyl acyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~) for nitration, halogens (Cl~2~, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Due to its structural similarity to bioactive pyridazinone derivatives, it is investigated for potential therapeutic uses, including anti-inflammatory and anticancer activities.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of pyridazinone derivatives with various biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxyphenethyl and naphthyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-methoxyphenethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Similar structure but with a different naphthyl substitution pattern.

    N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-31-20-11-9-18(10-12-20)15-16-26-24(29)17-28-25(30)14-13-23(27-28)22-8-4-6-19-5-2-3-7-21(19)22/h2-14H,15-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKMHOKZCMSYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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